molecular formula C21H21NO6S B2890799 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide CAS No. 946243-06-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide

Cat. No.: B2890799
CAS No.: 946243-06-7
M. Wt: 415.46
InChI Key: WEHXWLZKRCPXOV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide is a benzamide derivative featuring a furan-2-yl group and a 4-methoxybenzenesulfonyl moiety. Its structure combines aromatic, sulfonyl, and heterocyclic components, which are common in pharmaceuticals and bioactive molecules. The 4-methoxybenzamide core is structurally analogous to several kinase inhibitors, such as CaMKII inhibitors like KN-93, which share sulfonamide and benzamide motifs .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c1-26-16-7-5-15(6-8-16)21(23)22-14-20(19-4-3-13-28-19)29(24,25)18-11-9-17(27-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHXWLZKRCPXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2-furyl)ethylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with 4-methoxybenzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Use Reference
Title Compound Furan-2-yl, 4-methoxybenzenesulfonyl, benzamide Potential kinase inhibition (inferred) N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Nitro group, bromo substituent Crystallographic reference compound
KN-93 (CaMKII inhibitor) 4-Methoxybenzenesulfonyl, benzylamine CaMKII inhibition
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Furan-methyl, sulfonamide Synthetic intermediate
4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide Dual methoxy, nitro group Crystallographic model
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide Chlorophenyl, Schiff base linker Fluorescence studies

Structural Differences and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The title compound lacks nitro or halogen substituents present in 4MNB () and KN-93 (), which may reduce electrophilicity and alter binding kinetics .

Physicochemical Properties

  • Solubility: The sulfonyl group enhances aqueous solubility compared to non-sulfonylated benzamides (e.g., ’s dihydrothiazole derivative) .
  • Thermal Stability : Crystallographic data from and suggest that methoxy and sulfonyl groups contribute to higher melting points (>200°C) due to strong intermolecular forces .

Pharmacological and Biochemical Insights

  • Kinase Inhibition Potential: The structural similarity to KN-93 () suggests the title compound may inhibit CaMKII or related kinases, though the furan moiety could redirect selectivity toward other targets (e.g., opioid receptors; see ) .
  • Fluorescence Properties : Analogous to ’s Schiff base benzamide, the title compound’s conjugated system may exhibit intrinsic fluorescence, useful in cellular tracking .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a furan ring and sulfonamide groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H21N3O5S
Molecular Weight 385.44 g/mol
CAS Number 877816-68-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the furan ring may enhance binding affinity through interactions with hydrophobic pockets in proteins.

Inhibition of Enzymes

Research indicates that compounds with sulfonamide groups often act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

A study conducted on related sulfonamide compounds demonstrated their efficacy against a range of bacterial strains. The mechanism involved disruption of folate synthesis pathways, critical for bacterial growth . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial properties.

Anticancer Potential

The furan moiety in the compound has been associated with anticancer activity in various studies. For example, compounds containing furan rings have shown cytotoxic effects against cancer cell lines by inducing apoptosis . Future research could explore the specific anticancer mechanisms of this compound.

Case Studies

  • Study on Enzyme Inhibition : A recent investigation into the enzyme inhibition properties of sulfonamide derivatives highlighted that modifications to the sulfonamide group significantly affected binding affinity and inhibitory potency against specific targets such as matrix metalloproteinases (MMPs) .
  • Antimicrobial Efficacy : In a comparative study of various sulfonamides, compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityMechanism of Action
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methylbenzene-1-sulfonamideAntimicrobial, AnticancerEnzyme inhibition
N-[3-(furan-3-yl)-1-(4-sulfamoylphenyl)propan-1-one]AntimicrobialDisruption of folate synthesis

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